molecular formula C17H13ClFN3OS B2613499 N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-91-6

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide

Katalognummer B2613499
CAS-Nummer: 688336-91-6
Molekulargewicht: 361.82
InChI-Schlüssel: UYBSJCNZCDOVEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other related diseases. CFTRinh-172 is a selective and reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in the transport of chloride ions across epithelial cell membranes.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Studies

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide is structurally related to compounds used in the development of radioligands for Positron Emission Tomography (PET) studies. For instance, derivatives like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether have been synthesized for potential use as histamine H3 receptor ligands in clinical PET studies to understand various neurological and psychiatric conditions (Iwata et al., 2000).

Anticonvulsant Activity

Compounds with structural similarities to N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide have been investigated for their potential anticonvulsant activities. Specifically, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown promising results against seizures induced by maximal electroshock, indicating the potential of such compounds in the treatment of epilepsy (Aktürk et al., 2002).

Histamine H3 Receptor Antagonism

Research into the development of histamine H3 receptor antagonists has included the synthesis of compounds like 4-Chlorophenylmethanesulfonamide and (4-chlorobenzyl)sulfamide derivatives of histamine homologues. These derivatives have been found to be potent and selective histamine H3 receptor antagonists, highlighting their potential therapeutic applications in conditions modulated by histamine activity, such as allergic reactions and sleep disorders (Tozer et al., 1999).

Antibacterial and Anti-enzymatic Potential

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide-related compounds have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Such studies have contributed to the identification of molecules with significant inhibitory activity against various bacterial strains and enzymes, suggesting potential applications in the development of new antibacterial agents and enzyme inhibitors (Nafeesa et al., 2017).

Cytotoxic Activity for Cancer Research

The exploration of novel sulfonamide derivatives, including those structurally related to N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide, has extended into the field of cancer research. These compounds have been screened for their cytotoxic activity against various cancer cell lines, providing insights into their potential as therapeutic agents in oncology (Ghorab et al., 2015).

Eigenschaften

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBSJCNZCDOVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.